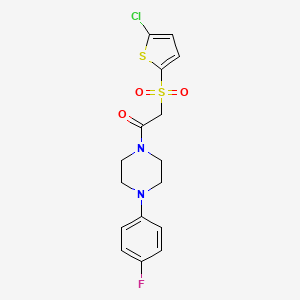
2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClFN2O3S2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-Chlorothiophen-2-yl)sulfonyl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a biologically active agent that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15ClFN3O3S
- Molecular Weight : 357.87 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | Present, contributing to biological activity |
| Chlorothiophene Moiety | Enhances interaction with biological targets |
| Piperazine Ring | Implicated in various pharmacological effects |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, while the piperazine moiety contributes to receptor binding.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Inhibits key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Anticancer Potential : Exhibits cytotoxic effects in cancer cell lines, suggesting a role in cancer chemotherapy.
- Hypoglycemic Activity : Potentially lowers blood glucose levels, indicating possible use in diabetes management.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial properties of synthesized derivatives related to the compound. The results showed significant inhibition against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Salmonella Typhi | 15 |
This indicates a promising potential for development into antibacterial agents.
Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound effectively inhibited AChE activity, which is vital for neurotransmission:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
These results suggest that the compound could be beneficial in treating conditions like Alzheimer's disease.
Binding Affinity Studies
Docking studies have elucidated the binding interactions of the compound with target proteins. The analysis revealed strong binding affinities, which correlate with observed biological activities.
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S2/c17-14-5-6-16(24-14)25(22,23)11-15(21)20-9-7-19(8-10-20)13-3-1-12(18)2-4-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCNWXVJBXNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














